3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
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Description
3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H21N5O3S and its molecular weight is 435.5. The purity is usually 95%.
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Scientific Research Applications
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline and its derivatives, including 3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, have been extensively studied for their broad spectrum of biological activities. These compounds are critical in the development of novel medicinal agents due to their presence in over 200 naturally occurring alkaloids and their adaptable nucleus for bioactive moiety introduction. Quinazoline derivatives have shown promise in combating antibiotic resistance through their antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The ongoing exploration of these compounds in medicinal chemistry aims to overcome solubility challenges and enhance bioavailability, which are major hurdles in the journey from a lead compound to a drug (Tiwary et al., 2016).
Optoelectronic Applications
Research on quinazoline derivatives extends beyond medicinal chemistry into the field of optoelectronics. These compounds have been utilized in developing electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. Quinazoline derivatives are instrumental in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. Their potential in nonlinear optical materials and colorimetric pH sensors highlights the versatility of quinazoline-based compounds in technological applications (Lipunova et al., 2018).
Environmental and Chemical Transformations
Quinazoline-2,4(1H,3H)-diones play a role in environmental sustainability through CO2 conversion. Ionic liquids, with their unique properties such as low vapor pressures and high thermal and chemical stabilities, serve as effective catalysts for converting CO2 into value-added chemicals like quinazoline-2,4(1H,3H)-diones. This process not only addresses the challenge of atmospheric CO2 reduction but also opens avenues for synthesizing valuable chemical compounds from greenhouse gases (Zhang et al., 2023).
Properties
IUPAC Name |
3-[1-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-14-18(31-22(23-14)26-10-4-5-11-26)20(29)25-12-8-15(9-13-25)27-19(28)16-6-2-3-7-17(16)24-21(27)30/h2-7,10-11,15H,8-9,12-13H2,1H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRBLJVMGUZKOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)N4C(=O)C5=CC=CC=C5NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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